molecular formula C13H13BrN2O4 B1438386 1-Boc-3-bromo-7-nitroindole CAS No. 914349-37-4

1-Boc-3-bromo-7-nitroindole

Cat. No.: B1438386
CAS No.: 914349-37-4
M. Wt: 341.16 g/mol
InChI Key: RHYXXCHHJCQANV-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . The presence of the bromine and nitro groups on the indole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Boc-3-bromo-7-nitroindole typically involves the functionalization of the indole ring. One common method includes the bromination of 1-Boc-indole followed by nitration . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

1-Boc-3-bromo-7-nitroindole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-Boc-3-bromo-7-nitroindole can be compared with other indole derivatives, such as:

Properties

IUPAC Name

tert-butyl 3-bromo-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXXCHHJCQANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654344
Record name tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-37-4
Record name tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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